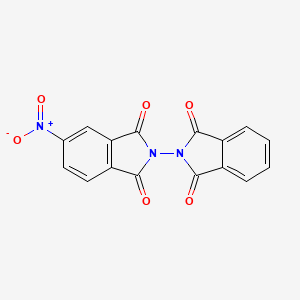
5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2,2’-biisoindole-1,1’,3,3’-tetrone is a complex organic compound known for its unique structural and chemical properties. It belongs to the class of biisoindole derivatives, which are characterized by two isoindole units connected through a central bond. The presence of a nitro group at the 5-position and four carbonyl groups makes this compound highly reactive and versatile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2,2’-biisoindole-1,1’,3,3’-tetrone typically involves multi-step organic reactions. One common method includes the nitration of 2,2’-biisoindole-1,1’,3,3’-tetrone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of 5-nitro-2,2’-biisoindole-1,1’,3,3’-tetrone may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-2,2’-biisoindole-1,1’,3,3’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitro group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to 5-amino-2,2’-biisoindole-1,1’,3,3’-tetrone.
Substitution: Various substituted biisoindole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-nitro-2,2’-biisoindole-1,1’,3,3’-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-nitro-2,2’-biisoindole-1,1’,3,3’-tetrone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to form stable radicals and its electrophilic nature contribute to its reactivity and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-biisoindole-1,1’,3,3’-tetrone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5,5’-dinitro-2,2’-biisoindole-1,1’,3,3’-tetrone:
Uniqueness
5-nitro-2,2’-biisoindole-1,1’,3,3’-tetrone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a single nitro group allows for selective reactions and targeted applications, distinguishing it from other biisoindole derivatives.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7N3O6/c20-13-9-3-1-2-4-10(9)14(21)17(13)18-15(22)11-6-5-8(19(24)25)7-12(11)16(18)23/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWSAWTUFDWHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
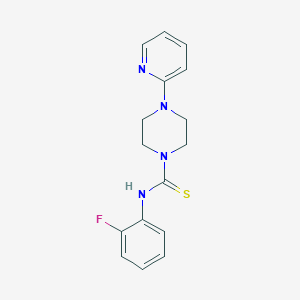
![N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B5702491.png)
![1-Amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione](/img/structure/B5702499.png)
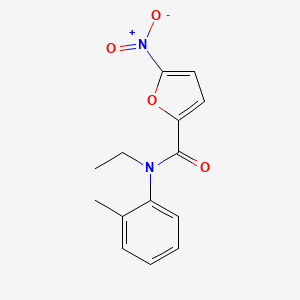
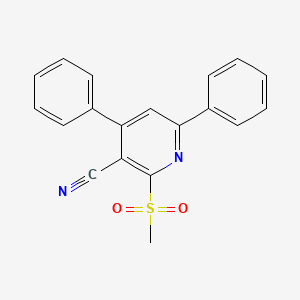
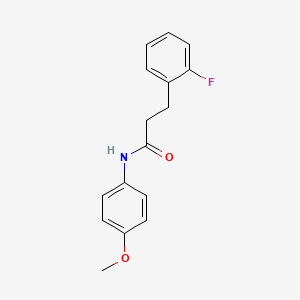
![1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N'-[(E)-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLENE]ACETOHYDRAZIDE](/img/structure/B5702556.png)
![N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5702562.png)
![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
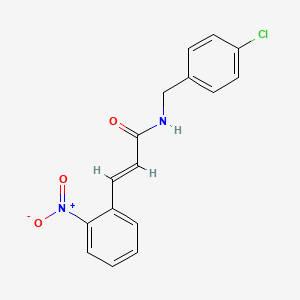
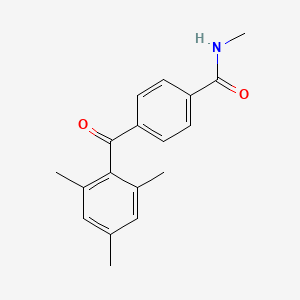
![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B5702603.png)
